Determining the Solubility of 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole in DMSO: A Methodical Guide
Determining the Solubility of 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole in DMSO: A Methodical Guide
Abstract
This technical guide provides a comprehensive, field-proven methodology for determining the thermodynamic solubility of the novel chemical entity (NCE), 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole, in dimethyl sulfoxide (DMSO). As direct public data on this specific compound is unavailable, this document serves as a foundational protocol for researchers, scientists, and drug development professionals. The guide emphasizes scientific integrity, explaining the causality behind experimental choices and integrating self-validating systems. We detail the gold-standard Shake-Flask method, coupled with High-Performance Liquid Chromatography (HPLC) for precise quantification, ensuring reproducible and authoritative results critical for downstream applications such as high-throughput screening and formulation development.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a suite of well-defined physicochemical properties.[1][2][3] Among these, solubility is a cornerstone parameter that dictates a compound's behavior in both in vitro and in vivo systems.[1] Dimethyl sulfoxide (DMSO) is the preeminent solvent in early-stage drug discovery, prized for its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[4][5] This makes it an ideal vehicle for creating high-concentration stock solutions for chemical libraries used in high-throughput screening (HTS).[4][6]
Therefore, accurately determining the solubility of a compound like 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole in DMSO is not a trivial pursuit; it is a fundamental prerequisite for reliable biological screening and subsequent development. Low solubility can lead to underestimated bioactivity, poor bioavailability, and significant challenges in formulation.[7][8] This guide establishes a robust framework for obtaining a precise and accurate thermodynamic solubility value.
Foundational Work: Prerequisite Compound Characterization
Before embarking on solubility determination, the identity and purity of the NCE must be unequivocally confirmed. This step is critical for the trustworthiness of all subsequent data.
-
Identity Verification: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be employed to confirm that the synthesized compound is indeed 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole.
-
Purity Assessment: The purity of the compound must be quantified, typically via HPLC with a suitable detector (e.g., UV or MS). A purity level of >95% is generally required for accurate physicochemical measurements. Impurities can significantly alter solubility measurements.
The Gold Standard: Thermodynamic Solubility Determination via the Shake-Flask Method
The Shake-Flask method is the universally recognized gold-standard for determining thermodynamic (or equilibrium) solubility.[9][10] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[11] The protocol below is a self-validating system designed for accuracy and reproducibility.
Materials and Reagents
| Reagent/Material | Specification |
| 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole | Solid powder, >95% purity |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% purity |
| Analytical Balance | Calibrated, readable to 0.01 mg |
| Glass Vials | 2-4 mL, with PTFE-lined screw caps |
| Orbital Shaker / Agitator | Temperature-controlled |
| Centrifuge | Capable of >10,000 x g |
| Syringe Filters | 0.22 µm or 0.45 µm, DMSO-compatible (e.g., PTFE) |
| HPLC System | With UV or MS detector |
| Calibrated Pipettes | Appropriate volume range |
Step-by-Step Experimental Protocol
-
Sample Preparation: Add an excess amount of solid 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole to a series of at least three glass vials. "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation has been reached. A starting point could be ~10 mg of compound per 1 mL of DMSO.
-
Solvent Addition: Accurately dispense a precise volume of anhydrous DMSO (e.g., 1.0 mL) into each vial.
-
Equilibration: Tightly seal the vials and place them on an orbital shaker within a temperature-controlled environment, set to a standard temperature such as 25°C. Agitate the samples for a minimum of 24 hours.[7][9]
-
Causality Explanation: A 24-48 hour agitation period is crucial to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter incubation times may result in an underestimation of the true solubility.[9] Temperature control is vital as solubility is temperature-dependent.[12]
-
-
Phase Separation: After equilibration, visually confirm the presence of excess solid. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.[9]
-
Causality Explanation: Centrifugation is a critical step to separate the saturated supernatant from the solid phase without disturbing the equilibrium.
-
-
Supernatant Extraction & Filtration: Carefully withdraw an aliquot of the clear supernatant. For an additional layer of validation, filter this aliquot through a 0.22 µm DMSO-compatible syringe filter to remove any remaining microscopic particulates.[13]
-
Trustworthiness Check: Adsorption of the compound to the filter material should be assessed. This can be done by passing a standard solution of known concentration through the filter and analyzing the filtrate to ensure concentration is unchanged.
-
-
Sample Dilution: Accurately perform a serial dilution of the clear, saturated supernatant with DMSO to bring the concentration into the linear range of the analytical method (HPLC). A large dilution factor (e.g., 1:100 or 1:1000) is expected.
Workflow Visualization
The following diagram illustrates the Shake-Flask experimental workflow.
Caption: Shake-Flask method workflow for solubility determination.
Analytical Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the preferred technique for accurately quantifying the concentration of the dissolved compound in the diluted supernatant.[14][15]
Calibration Curve Construction
A robust calibration curve is the foundation of accurate quantification.
-
Prepare Stock Solution: Create a primary stock solution of 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole in DMSO at a known concentration (e.g., 1 mg/mL).
-
Create Standards: Perform a serial dilution of the stock solution to generate at least five calibration standards spanning the expected concentration range of the diluted samples.
-
HPLC Analysis: Inject each standard onto the HPLC system and record the peak area response.
-
Plot and Regress: Plot the peak area versus the known concentration of each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.995 is required for a reliable calibration.
Sample Analysis and Calculation
-
Inject Samples: Inject the diluted supernatant samples (from step 3.2.6) onto the HPLC system under the same conditions as the standards.
-
Determine Concentration: Use the peak area from the sample chromatogram and the calibration curve equation to calculate the concentration of the diluted sample.
-
Calculate Final Solubility: Account for the dilution factor to determine the final solubility of the compound in the original, undiluted supernatant.
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
Data Presentation
All quantitative results should be summarized for clarity.
| Parameter | Result |
| Equilibration Temperature | 25.0 ± 0.5 °C |
| Equilibration Time | 24 hours |
| HPLC Calibration Curve (R²) | > 0.995 |
| Thermodynamic Solubility | To be determined (mg/mL or mM) |
Conclusion
This guide outlines a rigorous, authoritative protocol for determining the thermodynamic solubility of 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole in DMSO. By adhering to the principles of physicochemical characterization, employing the gold-standard Shake-Flask method, and ensuring precise quantification via a validated HPLC method, researchers can generate reliable and reproducible data. This foundational parameter is indispensable for the logical progression of NCEs through the drug discovery pipeline, enabling informed decisions in screening, lead optimization, and formulation development.
References
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
Beilstein Journal. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]
-
AAPS PharmSciTech. The effect of DMSO on the absorption and metabolism screening of drug discovery process. [Link]
-
PubMed. Physico Chemical Characterization of a Novel Anti-Cancer Agent and Its Comparison to Taxol(®). [Link]
-
ResearchGate. Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. [Link]
-
Atlas of Science. Another aspect in use of DMSO in medicinal chemistry. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
ResearchGate. Chemical and Physical Characterizations of Potential New Chemical Entity | Request PDF. [Link]
-
PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
Creative Biolabs. Physicochemical Characterization. [Link]
-
OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS (Water Solubility). [Link]
-
KREATiS. High-accuracy water solubility determination using logK. [Link]
-
PCBIS. Kinetic solubility. [Link]
-
Phenomenex. HPLC Testing Procedure. [Link]
-
ACS Publications. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. [Link]
-
European Commission. A.6 WATER SOLUBILITY. [Link]
-
OECD iLibrary. Test No. 105: Water Solubility. [Link]
-
Chromatography Forum. how can i test the solubility in hplc please ?. [Link]
-
Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
-
World Health Organization (WHO). Annex 4: Proposal for waiver of in vivo bioequivalence studies for WHO Essential Medicines List immediate-release, solid oral dosage forms. [Link]
-
ResearchGate. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
-
Hawach Scientific. Key Considerations For Sample Preparation in HPLC. [Link]
Sources
- 1. Physico chemical characterization of a novel anti-cancer agent and its comparison to Taxol(®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 7. enamine.net [enamine.net]
- 8. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. who.int [who.int]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. enfo.hu [enfo.hu]
- 13. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. HPLC Testing Procedure | Phenomenex [phenomenex.com]
